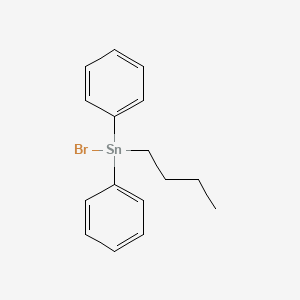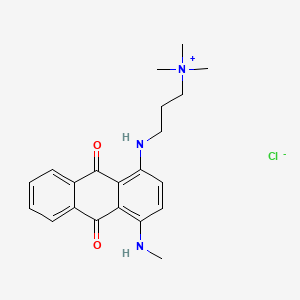![molecular formula C25H34O B14445327 1-Ethoxy-4-[4-(4-pentylcyclohexyl)phenyl]benzene CAS No. 77702-35-3](/img/structure/B14445327.png)
1-Ethoxy-4-[4-(4-pentylcyclohexyl)phenyl]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethoxy-4-[4-(4-pentylcyclohexyl)phenyl]benzene is an organic compound with the molecular formula C19H30O. It is a derivative of benzene, featuring an ethoxy group and a pentylcyclohexyl group attached to the benzene ring. This compound is known for its applications in liquid crystal technology and other advanced material sciences .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethoxy-4-[4-(4-pentylcyclohexyl)phenyl]benzene typically involves the reaction of 4-(4-pentylcyclohexyl)phenol with ethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the ethoxy group .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality .
化学反応の分析
Types of Reactions
1-Ethoxy-4-[4-(4-pentylcyclohexyl)phenyl]benzene undergoes various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of simpler hydrocarbons.
Substitution: Formation of brominated or nitrated derivatives.
科学的研究の応用
1-Ethoxy-4-[4-(4-pentylcyclohexyl)phenyl]benzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Studied for its potential interactions with biological membranes.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Widely used in the production of liquid crystals for display technologies
作用機序
The mechanism of action of 1-Ethoxy-4-[4-(4-pentylcyclohexyl)phenyl]benzene involves its interaction with molecular targets such as cell membranes and proteins. The compound’s unique structure allows it to integrate into lipid bilayers, affecting membrane fluidity and function. Additionally, it can interact with specific proteins, modulating their activity and leading to various biological effects .
類似化合物との比較
Similar Compounds
- 1-Ethoxy-4-(trans-4-pentylcyclohexyl)benzene
- 1-Ethoxy-4-(trans-4-amylcyclohexyl)benzene
- 1-Ethoxy-4-(trans-4-propylcyclohexyl)benzene
Uniqueness
1-Ethoxy-4-[4-(4-pentylcyclohexyl)phenyl]benzene is unique due to its specific combination of an ethoxy group and a pentylcyclohexyl group, which imparts distinct physical and chemical properties. These properties make it particularly suitable for applications in liquid crystal technology, where precise molecular alignment and stability are crucial .
特性
CAS番号 |
77702-35-3 |
|---|---|
分子式 |
C25H34O |
分子量 |
350.5 g/mol |
IUPAC名 |
1-ethoxy-4-[4-(4-pentylcyclohexyl)phenyl]benzene |
InChI |
InChI=1S/C25H34O/c1-3-5-6-7-20-8-10-21(11-9-20)22-12-14-23(15-13-22)24-16-18-25(19-17-24)26-4-2/h12-21H,3-11H2,1-2H3 |
InChIキー |
BMFWYSYUZAOKOB-UHFFFAOYSA-N |
正規SMILES |
CCCCCC1CCC(CC1)C2=CC=C(C=C2)C3=CC=C(C=C3)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(2R,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] nitrate](/img/structure/B14445245.png)

![Ethyl bis[2-(hexyloxy)ethyl] phosphate](/img/structure/B14445257.png)




![Cyclobutane, hexafluoro[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]-](/img/structure/B14445297.png)






